molecular formula C15H22BNO3 B15308282 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine

Cat. No.: B15308282
M. Wt: 275.15 g/mol
InChI Key: PIXDKOGICWZUSD-UHFFFAOYSA-N
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Description

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine is a boronic ester-containing compound featuring an azetidine (four-membered nitrogen heterocycle) linked via a phenoxy group to a tetramethyl dioxaborolane moiety. This structure combines the unique reactivity of the azetidine ring with the versatility of the boronic ester, making it valuable in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions . The tetramethyl dioxaborolane group enhances stability and solubility, while the azetidine’s small ring size introduces steric constraints that may influence reactivity and binding properties in pharmaceutical applications .

Properties

Molecular Formula

C15H22BNO3

Molecular Weight

275.15 g/mol

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine

InChI

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)18-13-9-17-10-13/h5-8,13,17H,9-10H2,1-4H3

InChI Key

PIXDKOGICWZUSD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine typically involves the reaction of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with azetidine derivatives. One common method includes the use of tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of reactions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions would be essential for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: Reduction reactions can modify the azetidine ring or the phenoxy group.

    Substitution: The compound can participate in substitution reactions, particularly at the boronic ester group.

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Modified azetidine derivatives.

    Substitution: Various substituted phenoxyazetidine compounds.

Scientific Research Applications

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The phenoxy and azetidine groups contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Key Structural Features :

  • Azetidine ring : A strained, electron-rich nitrogen heterocycle that can participate in hydrogen bonding and act as a directing group.
  • Phenoxy linker: Provides conjugation between the azetidine and boronic ester groups.
  • Tetramethyl dioxaborolane : A protected boronic acid form, stable under ambient conditions and reactive in cross-coupling reactions .

Molecular Formula: C₁₃H₁₈BNO₃ (approximated based on analogous structures in and ). Molecular Weight: ~247.11 g/mol.

The compound is compared to structurally related boronic esters with varying substituents, focusing on electronic properties, steric effects, and applications.

Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
3-[4-(Tetramethyl-dioxaborolan-2-yl)phenoxy]pyridine (QN-5700) C₁₆H₁₉BNO₃ 287.14 Pyridine, phenoxy, dioxaborolane Material science, cross-coupling
4-[4-(Tetramethyl-dioxaborolan-2-yl)phenyl]benzaldehyde (FM-1603) C₁₉H₂₁BO₃ 308.18 Benzaldehyde, dioxaborolane Functionalization via aldehyde reactions
Compound 44 (Gray et al.) C₂₂H₁₉BF₃NO₃ 431.20 Furopyridine, CF₃, cyclopropyl Dopamine receptor ligands
1-{3-[4-(Tetramethyl-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine C₁₇H₂₅BNO₂ 222.14 Pyrrolidine, propyl linker Intermediate in drug synthesis
Key Differences and Implications

Azetidine vs. Pyridine/Pyrrolidine :

  • The azetidine’s smaller ring introduces greater steric hindrance and ring strain compared to five- or six-membered heterocycles (e.g., pyridine in QN-5700 or pyrrolidine in ). This may reduce reactivity in certain coupling reactions but enhance selectivity in binding interactions .
  • Azetidine’s higher basicity (pKa ~11) compared to pyrrolidine (pKa ~10) could influence solubility and protonation-dependent interactions .

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : Compound 44 (Gray et al.) includes a trifluoromethyl (CF₃) group, which increases lipophilicity and metabolic stability compared to the target compound’s unsubstituted phenyl ring .
  • Conjugation : FM-1603’s benzaldehyde group enables further derivatization (e.g., condensation reactions), whereas the target compound’s azetidine limits such flexibility .

Reactivity in Cross-Coupling :

  • The para-substituted boronic ester in the target compound facilitates efficient Suzuki-Miyaura coupling due to minimal steric hindrance, similar to QN-5700. In contrast, meta-substituted analogs (e.g., FM-1579 in ) show reduced reactivity due to electronic deactivation .

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